molecular formula C6H7N3S B3070185 4-isothiocyanato-1,3-dimethyl-1H-pyrazole CAS No. 1001500-07-7

4-isothiocyanato-1,3-dimethyl-1H-pyrazole

Cat. No.: B3070185
CAS No.: 1001500-07-7
M. Wt: 153.21 g/mol
InChI Key: PJWCLLSJNGWRRB-UHFFFAOYSA-N
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Description

4-Isothiocyanato-1,3-dimethyl-1H-pyrazole is an organic compound with the molecular formula C6H7N3S and a molecular weight of 153.21 g/mol . This compound is characterized by the presence of an isothiocyanate group attached to a pyrazole ring, which is further substituted with two methyl groups. It is primarily used in research settings, particularly in the field of proteomics .

Preparation Methods

The synthesis of 4-isothiocyanato-1,3-dimethyl-1H-pyrazole typically involves the reaction of 4-amino-1,3-dimethyl-1H-pyrazole with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate derivative. The general reaction scheme is as follows:

4-amino-1,3-dimethyl-1H-pyrazole+thiophosgeneThis compound\text{4-amino-1,3-dimethyl-1H-pyrazole} + \text{thiophosgene} \rightarrow \text{this compound} 4-amino-1,3-dimethyl-1H-pyrazole+thiophosgene→this compound

In industrial settings, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

4-Isothiocyanato-1,3-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thiourea, carbamate, and thiocarbamate derivatives.

    Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions with azides to form triazoles.

    Oxidation and Reduction: While the pyrazole ring is relatively stable, the isothiocyanate group can undergo oxidation to form sulfonyl derivatives under specific conditions.

Common reagents used in these reactions include amines, azides, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Isothiocyanato-1,3-dimethyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-isothiocyanato-1,3-dimethyl-1H-pyrazole involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in proteins, leading to the modification of protein function. The molecular targets include amino acid residues such as lysine, cysteine, and serine, which contain nucleophilic side chains.

Comparison with Similar Compounds

Similar compounds to 4-isothiocyanato-1,3-dimethyl-1H-pyrazole include:

    4-isothiocyanato-1H-pyrazole: Lacks the methyl groups, leading to different reactivity and properties.

    4-isothiocyanato-3,5-dimethyl-1H-pyrazole: Contains additional methyl groups, which can influence its steric and electronic properties.

    4-isothiocyanato-1,3-diphenyl-1H-pyrazole: Substituted with phenyl groups, affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between reactivity and stability, making it suitable for various research applications.

Properties

IUPAC Name

4-isothiocyanato-1,3-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S/c1-5-6(7-4-10)3-9(2)8-5/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWCLLSJNGWRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1N=C=S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401270361
Record name 4-Isothiocyanato-1,3-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401270361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001500-07-7
Record name 4-Isothiocyanato-1,3-dimethyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001500-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isothiocyanato-1,3-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401270361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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